molecular formula C14H8O3 B14134558 2,8-Dibenzofurandicarboxaldehyde

2,8-Dibenzofurandicarboxaldehyde

Cat. No.: B14134558
M. Wt: 224.21 g/mol
InChI Key: CEARSHHHRNMBHM-UHFFFAOYSA-N
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Description

2,8-Dibenzofurandicarboxaldehyde is an organic compound with the molecular formula C14H8O3. It is a derivative of dibenzofuran, characterized by the presence of two formyl groups at the 2 and 8 positions of the dibenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibenzofurandicarboxaldehyde typically involves the formylation of dibenzofuran. One common method is the Vilsmeier-Haack reaction, where dibenzofuran is treated with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibenzofurandicarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,8-Dibenzofurandicarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dibenzofurandicarboxaldehyde is primarily related to its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis. Additionally, its aromatic structure allows for interactions with biological targets, potentially leading to the development of new therapeutic agents .

Comparison with Similar Compounds

    2,8-Dibromodibenzofuran: Similar structure but with bromine atoms instead of formyl groups.

    2,8-Dinitrodibenzofuran: Contains nitro groups instead of formyl groups.

    2,8-Dihydroxymethyldibenzofuran: Formyl groups are reduced to hydroxymethyl groups.

Uniqueness: 2,8-Dibenzofurandicarboxaldehyde is unique due to the presence of two reactive formyl groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

dibenzofuran-2,8-dicarbaldehyde

InChI

InChI=1S/C14H8O3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-8H

InChI Key

CEARSHHHRNMBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

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